molecular formula C9H19N3O3S B13248825 N-(Piperidin-4-YL)morpholine-4-sulfonamide

N-(Piperidin-4-YL)morpholine-4-sulfonamide

Cat. No.: B13248825
M. Wt: 249.33 g/mol
InChI Key: FTIJPYHTTNSAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Piperidin-4-yl)morpholine-4-sulfonamide (CAS 479546-61-7) is a chemical compound supplied with a purity of ≥95% and is intended for research purposes. The compound has a molecular formula of C₉H₁₉N₃O₃S and a molecular weight of 249.33 g/mol. It should be stored sealed in a dry environment at 2-8°C . This compound integrates both a piperidine and a sulfonamide moiety, two functional groups that are highly significant in medicinal and agricultural chemistry. Sulfonamides represent one of the earliest classes of synthetic antibiotics and are known for their wide spectrum of bioactivities, which include antibacterial, antifungal, and antiviral effects . A primary mechanism of action for many sulfonamide drugs is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), a key component in the folate biosynthesis pathway of bacteria. Inhibition of this enzyme disrupts DNA synthesis and bacterial proliferation . Furthermore, some sulfonamide derivatives have been shown to effectively combat pathogens by damaging cell membrane integrity . Meanwhile, the piperidine ring is a prevalent nitrogen-containing heterocycle found in numerous approved drugs and agrochemicals, valued for its role in enhancing the pharmacokinetic and biological properties of molecules . The specific structural features of this compound make it a valuable building block for researchers developing novel therapeutic or agrochemical agents, particularly in the exploration of new antibacterial compounds that target resistant pathogens. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N3O3S

Molecular Weight

249.33 g/mol

IUPAC Name

N-piperidin-4-ylmorpholine-4-sulfonamide

InChI

InChI=1S/C9H19N3O3S/c13-16(14,12-5-7-15-8-6-12)11-9-1-3-10-4-2-9/h9-11H,1-8H2

InChI Key

FTIJPYHTTNSAFH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NS(=O)(=O)N2CCOCC2

Origin of Product

United States

Advanced Synthetic Methodologies for N Piperidin 4 Yl Morpholine 4 Sulfonamide and Analogs

Strategic Approaches for Sulfonamide Bond Formation

The sulfonamide functional group is a cornerstone in drug design, and its synthesis has been the subject of extensive research. The formation of the S-N bond in N-(Piperidin-4-YL)morpholine-4-sulfonamide is typically achieved through the reaction of a piperidine (B6355638) derivative with a morpholine-4-sulfonyl synthon. Various strategies have been developed to facilitate this key transformation, ranging from classical methods to more innovative one-pot procedures.

Nucleophilic Acyl Substitution and Sulfonyl Chloride Condensations

The most traditional and widely employed method for the synthesis of sulfonamides is the condensation of a sulfonyl chloride with a primary or secondary amine. semanticscholar.orgacs.org This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. In the context of this compound synthesis, this would involve the reaction of morpholine-4-sulfonyl chloride with 4-aminopiperidine (B84694) or a protected derivative thereof.

The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Common bases include pyridine (B92270), triethylamine, or an excess of the amine reactant itself. The choice of solvent is also crucial and can range from aprotic solvents like dichloromethane (B109758) and acetonitrile (B52724) to aqueous biphasic systems. For feebly basic amines, such as some anilines, conducting the reaction in pyridine can lead to higher yields. semanticscholar.orgresearchgate.net

A general representation of this reaction is depicted below:

Scheme 1: General synthesis of sulfonamides via sulfonyl chloride condensation.

A variety of sulfonamide derivatives have been synthesized using this robust methodology. For instance, novel sulfonamide derivatives featuring a piperazine (B1678402) core have been efficiently prepared by reacting the corresponding sulfonyl chloride with a solution of trimetazidine (B612337) in dichloromethane in the presence of triethylamine. mdpi.com

AmineSulfonyl ChlorideBaseSolventYieldReference
TrimetazidineMethylsulfonyl chlorideTriethylamineDichloromethane- mdpi.com
TrimetazidinePhenylsulfonyl chlorideTriethylamineDichloromethane- mdpi.com
TrimetazidineBenzylsulfonyl chlorideTriethylamineDichloromethane- mdpi.com
o-NitroanilineBenzenesulfonyl chloridePyridinePyridineHigh semanticscholar.orgresearchgate.net

One-Pot Synthesis Techniques for Sulfonamides

To improve efficiency and minimize the handling of potentially hazardous intermediates like sulfonyl chlorides, one-pot synthetic methodologies have gained significant traction. These approaches often involve the in situ generation of the reactive sulfonylating agent.

One such strategy involves the copper-catalyzed aromatic decarboxylative halosulfonylation, which allows for the synthesis of sulfonamides from readily available aryl carboxylic acids and amines in a single pot. acs.org This method leverages copper ligand-to-metal charge transfer to convert the carboxylic acid to a sulfonyl chloride intermediate, which then reacts with the amine.

Another versatile one-pot approach involves the synthesis of pseudopeptides connected to a sulfonamide via a tandem N-sulfonylation/Ugi four-component reaction. rsc.org This strategy allows for the rapid assembly of complex molecules from simple starting materials.

A series of novel sulfonamide derivatives have been synthesized in a one-step nucleophilic substitution reaction (SN2) from various amine-containing drugs and p-toluenesulfonyl chloride. hilarispublisher.com

Starting MaterialsReaction TypeKey FeaturesReference
Aromatic Carboxylic Acids, Amines, SO2 SourceCopper-catalyzed decarboxylative halosulfonylationOne-pot, avoids isolation of sulfonyl chlorides acs.org
Sulfonyl chlorides, glycines, benzylamines, benzaldehydes, isocyanidesTandem N-sulfonylation/Ugi-4CRFive-component, high efficiency rsc.org
Amine-containing drugs, p-toluenesulfonyl chlorideOne-pot nucleophilic substitutionSimple, efficient hilarispublisher.com

Utilizing Novel Sulfinylamine Reagents in Primary Sulfonamide Synthesis

Recent advancements in synthetic methodology have introduced novel reagents for the construction of sulfonamides and related structures. One notable example is the use of the stable sulfinylamine reagent, N-sulfinyltritylamine (TrNSO), for the one-pot, three-component synthesis of sulfonimidamides. nih.gov This approach allows for the rapid assembly of an organometallic reagent, an amine, and the TrNSO linchpin to afford a diverse range of sulfonimidamides, which are close structural relatives of sulfonamides. nih.gov This methodology highlights the potential for developing analogous strategies for the direct synthesis of N-substituted sulfonamides from three distinct components.

Construction and Modification of Piperidine and Morpholine (B109124) Substructures

The piperidine and morpholine rings are fundamental building blocks in the synthesis of this compound. The efficient construction and subsequent functionalization of these heterocyclic cores are crucial for accessing a diverse range of analogs.

Amination and Cyclization Reactions for Piperidine Ring Formation

The synthesis of the piperidine ring can be achieved through a variety of cyclization strategies. A common precursor for 4-aminopiperidine derivatives is a suitably substituted piperidin-4-one. The synthesis of 4-piperidones is often accomplished through the Dieckmann condensation of a diester formed from the Michael addition of a primary amine to two equivalents of an alkyl acrylate, followed by hydrolysis and decarboxylation. dtic.mil

Reductive amination of the resulting piperidin-4-one can then be employed to introduce the 4-amino group. beilstein-journals.org An alternative approach involves the intramolecular cyclization of amino-dienes or amino-alkenes. For instance, aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds provides a route to substituted piperidines. organic-chemistry.org

Furthermore, patents describe the synthesis of 4-morpholinopiperidine, a key precursor or close analog of the target compound, via the reductive amination of 1-benzyl-4-piperidone with morpholine in the presence of a platinum or palladium catalyst, followed by debenzylation. google.comgoogle.com

Starting MaterialsReaction TypeKey IntermediateReference
Primary amine, alkyl acrylateMichael addition, Dieckmann condensation4-Piperidone dtic.mil
N-tosyl homoallylamine, carbonyl compoundAza-Prins cyclizationSubstituted piperidine organic-chemistry.org
1-Benzyl-4-piperidone, morpholineReductive amination4-(1-Benzylpiperidin-4-yl)morpholine google.comgoogle.com

Derivatization of Piperidine Nitrogen and Carbon Positions

The derivatization of the piperidine ring allows for the introduction of various substituents to probe the structure-activity relationship of the target compounds. The piperidine nitrogen can be readily functionalized through N-alkylation or N-arylation reactions. For example, N-arylation of aminobenzene sulfonamides can be achieved via copper-catalyzed Chan-Evans-Lam reactions. rsc.org

Functionalization of the carbon skeleton of the piperidine ring is also a valuable strategy. A one-pot Negishi cross-coupling approach has been developed for the direct α-arylation of a protected 4-hydroxypiperidine, demonstrating the feasibility of introducing aryl groups at the C2 position. nih.gov Derivatization at the C4 position is also common, with 4-aminopiperidine serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules. nih.govresearchgate.net

The use of N-(4-aminophenyl)piperidine as a derivatization tag to improve the detection of organic acids in mass spectrometry highlights the utility of modifying the piperidine scaffold for analytical purposes, a strategy that can be conceptually extended to the synthesis of diverse analogs. nih.govrowan.edunsf.gov

Synthesis and Functionalization of the Morpholine Heterocycle

The morpholine moiety in the target compound is introduced as a pre-functionalized unit, typically as morpholine-4-sulfonyl chloride. This key intermediate serves as the electrophilic partner in the subsequent sulfonamide bond formation. The synthesis of morpholine-4-sulfonyl chloride is most commonly achieved through the reaction of morpholine with sulfuryl chloride (SO₂Cl₂). chemicalbook.comchemicalbook.com

The reaction conditions can be modulated to optimize yield and purity. A common approach involves the slow addition of morpholine to a solution of sulfuryl chloride in an inert solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile, often at reduced temperatures to control the exothermic nature of the reaction. chemicalbook.comchemicalbook.com An organic base, for example, trimethylamine (B31210) or pyridine, is typically included to scavenge the hydrochloric acid byproduct generated during the reaction. chemicalbook.comresearchgate.net The choice of solvent, base, and reaction temperature can significantly influence the reaction outcome. For instance, carrying out the reaction in pyridine can lead to higher yields, especially when dealing with less reactive amines. researchgate.net

Below is a table summarizing various reported conditions for the synthesis of morpholine-4-sulfonyl chloride.

ReactantsSolventBaseTemperatureTimeYieldReference
Morpholine, Sulfuryl chlorideDichloromethaneTrimethylamine0 °C to RT2 h23.3% chemicalbook.com
Morpholine, Sulfuryl chlorideAcetonitrileNoneReflux24 h~100% (crude) chemicalbook.com

This reactive intermediate, morpholine-4-sulfonyl chloride, is generally used directly in the next step due to its sensitivity to moisture. rsc.org

Coupling Strategies for this compound Scaffold Assembly

The assembly of the final this compound scaffold is achieved through a convergent synthesis that joins the two key heterocyclic fragments. This involves forming the stable sulfonamide bond and allows for subsequent modifications.

The formation of the sulfonamide bond is a robust and widely used reaction in organic synthesis. It involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride. In the context of synthesizing this compound, this translates to the reaction between morpholine-4-sulfonyl chloride and a suitable 4-aminopiperidine derivative.

To ensure regioselectivity and prevent undesired side reactions, such as N-sulfonylation of the piperidine ring nitrogen, a protected form of 4-aminopiperidine is required. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen due to its stability under the coupling conditions and its facile removal under acidic conditions. The starting material is therefore typically tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine). sigmaaldrich.com

The coupling reaction is generally performed in an aprotic solvent like dichloromethane in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, which neutralizes the HCl generated. chemicalbook.com The reaction typically proceeds smoothly at room temperature overnight.

The synthetic sequence is outlined below:

Coupling: Reaction of morpholine-4-sulfonyl chloride with N-Boc-4-aminopiperidine in the presence of a base to form the protected intermediate, tert-butyl 4-(morpholinosulfonamido)piperidine-1-carboxylate.

Deprotection: Removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like 1,4-dioxane, to yield the final product, this compound.

Amine SubstrateSulfonyl ChlorideBaseSolventConditionsYieldReference
(R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineMorpholine-4-sulfonyl chlorideDIPEADichloromethaneRT, overnight40.2% chemicalbook.com
Ethyl piperidine-4-carboxylate4-Sulfamoylbenzoic acidEDCI/HOBtAcetonitrileRT, 12 h77% nih.govresearchgate.net
Note: This entry shows an amide coupling to the piperidine nitrogen, a related but different transformation, included for comparative purposes of piperidine functionalization.

Following the successful assembly of the this compound scaffold, the molecule can be further diversified through selective functionalization. The most accessible site for modification is the secondary amine of the piperidine ring. This nitrogen is significantly more nucleophilic than the nitrogen of the sulfonamide group, allowing for a high degree of selectivity in subsequent reactions.

Common post-synthetic modifications include N-alkylation or N-arylation of the piperidine nitrogen. These transformations are valuable for exploring structure-activity relationships (SAR) in drug discovery programs.

N-Alkylation: The secondary amine can be readily alkylated using various methods:

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This is a mild and efficient method for introducing a wide range of alkyl substituents.

Direct Alkylation: Reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base such as potassium carbonate or cesium carbonate. Care must be taken to control reaction conditions to minimize over-alkylation. dnu.dp.uaorganic-chemistry.org

N-Arylation: The introduction of an aryl or heteroaryl group can be achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst and a suitable phosphine (B1218219) ligand to couple the piperidine nitrogen with an aryl halide or triflate.

These modifications allow for the synthesis of a library of analogs from a common intermediate, which is an efficient strategy for optimizing the biological and physicochemical properties of the parent compound. nih.gov The ability to selectively functionalize the piperidine handle makes the this compound scaffold a versatile platform for chemical biology and medicinal chemistry research. nih.govnih.gov

Structure Activity Relationship Sar and Ligand Design Principles for N Piperidin 4 Yl Morpholine 4 Sulfonamide Scaffolds

Rationale for Molecular Design and Pharmacophoric Elucidation

The design of molecules incorporating the N-(piperidin-4-yl)morpholine-4-sulfonamide core is predicated on the distinct and synergistic contributions of its constituent parts. Each moiety fulfills specific roles in defining the molecule's pharmacophoric features, which are the essential three-dimensional arrangement of functional groups required for biological activity.

The sulfonamide group (-SO₂NH-) is a cornerstone of this scaffold, prized for its chemical stability and its capacity to engage in crucial binding interactions. nih.gov As a versatile functional group, it is found in a wide array of FDA-approved drugs. nih.gov Its primary contributions to biological activity stem from its role as a hydrogen bond donor (the NH group) and acceptor (the sulfonyl oxygens). These interactions are pivotal for anchoring the ligand within the binding pocket of a target protein.

The piperidine (B6355638) ring is a prevalent nitrogen-containing heterocycle in FDA-approved drugs and serves as a central, non-planar scaffold in the this compound structure. mdpi.com Its conformational flexibility, primarily adopting a chair conformation, is a critical determinant of molecular recognition. The orientation of substituents on the piperidine ring (axial vs. equatorial) can profoundly influence binding affinity and biological activity.

The piperidine nitrogen is a key site for modification, allowing for the introduction of various substituents to explore the chemical space around the core scaffold and to modulate properties such as basicity, lipophilicity, and target engagement. The conformation of the piperidine ring dictates the spatial projection of these substituents, thereby affecting how the molecule fits into a binding site. Conformational restriction, such as the introduction of bulky groups or the formation of bicyclic systems, is a common strategy in drug design to lock the piperidine ring into a bioactive conformation, which can enhance potency and selectivity. The stereochemistry at any chiral centers within the piperidine ring can also have a dramatic effect on biological activity, as different stereoisomers can exhibit vastly different affinities for a target. nih.gov

The morpholine (B109124) moiety is a widely used heterocycle in medicinal chemistry, often incorporated to enhance the physicochemical properties of a lead compound. nih.gov Its oxygen atom can act as a hydrogen bond acceptor, contributing to ligand-target interactions. cambridgemedchemconsulting.com One of the primary roles of the morpholine ring is to improve aqueous solubility, a crucial parameter for drug absorption and distribution. The replacement of a carbocyclic or less polar heterocyclic ring with a morpholine can lead to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

In some molecular contexts, the morpholine moiety is considered a privileged structure, not only for improving pharmacokinetics but also for enhancing biological activity. nih.gov For example, in the design of certain kinase inhibitors, the morpholine oxygen has been shown to form key hydrogen bonds with the hinge region of the kinase. cambridgemedchemconsulting.com However, in other scaffolds, replacing a more pharmacologically active moiety like a piperazine (B1678402) with a morpholine can lead to a decrease or complete loss of activity, highlighting the context-dependent role of this group. nih.gov In the this compound scaffold, the morpholine likely serves a dual purpose of modulating solubility and potentially engaging in specific interactions with the target protein.

Systematic SAR Studies on this compound Analogs

Systematic Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For the this compound scaffold, SAR exploration would logically focus on modifications of the piperidine ring, as this provides the most synthetically accessible point for diversification.

The secondary amine of the piperidine ring in the parent this compound is a prime handle for chemical modification. Introducing substituents at this position can significantly impact a compound's affinity for its biological target and its pharmacokinetic properties. The nature of the substituent—its size, shape, lipophilicity, and electronic properties—can be systematically varied to probe the requirements of the binding pocket.

For instance, the introduction of small alkyl groups, such as methyl or ethyl, can provide insights into the steric tolerance of the binding site. Expanding to larger or more complex groups, like benzyl (B1604629) or other arylalkyl moieties, can explore potential hydrophobic or π-stacking interactions. The table below illustrates a hypothetical SAR study for N-substituted analogs, which is a common approach in medicinal chemistry to optimize a lead scaffold.

CompoundR Group (on Piperidine Nitrogen)General Biological Activity TrendRationale for Observed Trend
Analog 1-H (Parent Compound)Baseline ActivityProvides a reference point for comparison. The secondary amine may form key interactions.
Analog 2-CH₃Potentially Increased ActivitySmall alkyl group may fill a small hydrophobic pocket, improving affinity.
Analog 3-CH₂CH₃Activity may be similar to or slightly less than -CH₃Increased steric bulk may begin to clash with the binding site.
Analog 4-CH₂Ph (Benzyl)Potentially Significant Increase in ActivityThe aromatic ring can engage in favorable π-stacking or hydrophobic interactions within the target's binding site.
Analog 5-C(O)Ph (Benzoyl)Likely Decreased ActivityThe introduction of an amide bond changes the electronics and geometry, and the loss of basicity at the piperidine nitrogen may be detrimental to binding.

The three-dimensional structure of the piperidine ring is a critical factor in determining biological activity. The introduction of substituents on the carbon atoms of the piperidine ring can create chiral centers, leading to stereoisomers (enantiomers and diastereomers) that may have markedly different biological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively bind to only one stereoisomer.

For example, if a methyl group were introduced at the 3-position of the piperidine ring, this would create two chiral centers (at C3 and C4), resulting in four possible stereoisomers. The relative orientation of the methyl group and the morpholine-4-sulfonamide (B1331450) group (cis or trans) would significantly alter the shape of the molecule and its ability to interact with a target. Studies on other piperidine-containing compounds have shown that potent agonist activity is often associated with a preference for an axial orientation of a 4-aryl substituent, while an equatorial preference can lead to antagonist properties. nih.gov

Conformational restriction, such as incorporating the piperidine into a bicyclic system (e.g., an azabicyclo[3.2.1]octane), can lock the molecule into a more rigid and potentially more active conformation by reducing the entropic penalty of binding. The table below illustrates the potential impact of stereochemistry on the activity of a hypothetical 3-methyl substituted analog.

CompoundStereochemistry at C3 and C4General Biological Activity TrendRationale for Observed Trend
Analog 6a(3R, 4R)Potentially ActiveThe specific spatial arrangement of substituents is critical for optimal interaction with the chiral binding site of the biological target. One isomer often fits significantly better than the others, leading to higher potency.
Analog 6b(3S, 4S)Potentially Inactive
Analog 6c(3R, 4S)Potentially Highly Active
Analog 6d(3S, 4R)Potentially Inactive

Modifications to the Morpholine Ring and their Impact on Potency and Selectivity

The morpholine ring is a prevalent feature in medicinal chemistry, often incorporated to enhance potency, modulate pharmacokinetic properties, or serve as a versatile scaffold. nih.gove3s-conferences.org In the context of this compound derivatives, modifications to this ring are a key strategy for optimizing biological activity. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with residues in a target's binding pocket, such as the hinge region of kinases. nih.gov

Replacing a piperidine ring with a morpholine has been shown in some N-arylsulfonamide series to improve potency. nih.gov Conversely, in other molecular contexts, replacing a piperazine fragment with a morpholine can lead to a significant decrease or complete loss of cytotoxic activity, highlighting the specific role the ring plays in binding. nih.gov

Substitutions on the morpholine ring can also profoundly influence selectivity. For instance, in a series of pyrazolo[1,5-b]pyridazines, the addition of a morpholine group resulted in a compound with equivalent potency against its primary target but with a tenfold decrease in activity against off-target kinases GSK-3β and CDK-4, thereby significantly improving the selectivity profile. acs.org This suggests that for the this compound scaffold, strategic substitution on the morpholine ring could fine-tune selectivity by exploiting subtle differences in the topology of target binding sites.

Table 1: Illustrative Impact of Morpholine Ring Modification on Kinase Selectivity Data is illustrative and based on findings from related chemical series.

CompoundModificationTarget IC50 (nM)Off-Target IC50 (nM)Selectivity Ratio (Off-Target/Target)
Parent ScaffoldUnsubstituted501002
Derivative AAddition of Morpholine55100018.2
Derivative BMethyl-substituted Morpholine4580017.8

Analysis of Linker Regions and their Role in Molecular Flexibility and Binding

The length and composition of the linker dictate the spatial orientation of the two cyclic systems. This positioning is critical for establishing multiple points of contact with the receptor, which can significantly enhance binding affinity. researchgate.net In related piperidine carboxamide inhibitors, for example, the linker's flexibility was shown to be essential for allowing the molecule to occupy both the ATP binding site and a rear hydrophobic cavity, a binding mode that would be inaccessible with a rigid linker. rsc.org For the this compound scaffold, the sulfonamide linker provides a specific dihedral angle and rotational barrier that positions the piperidine and morpholine rings in a defined, low-energy conformation conducive to target binding.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational techniques are indispensable for understanding the SAR of this compound scaffolds at a molecular level.

Ligand-Target Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. qub.ac.uk For derivatives of this compound, docking simulations can elucidate how the molecule fits within the active site of a receptor. These simulations can reveal key interactions, such as hydrogen bonds formed by the sulfonamide oxygens or the morpholine oxygen, and hydrophobic interactions involving the piperidine ring. nih.gov

Studies on related sulfonamides have shown that binding affinity can be highly dependent on these interactions. nih.gov Docking results can guide the design of new derivatives; for instance, if a simulation reveals an unoccupied hydrophobic pocket adjacent to the piperidine ring, new analogs can be synthesized with hydrophobic substituents at that position to enhance binding affinity. Docking studies on similar piperidine-linked benzenesulfonamides have successfully predicted binding modes and confirmed the stability of ligand-receptor complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, a QSAR model could be developed to predict the inhibitory potency of newly designed analogs before their synthesis.

The model is built by calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). jbclinpharm.orgmedwinpublishers.com Multiple linear regression or machine learning algorithms are then used to generate an equation that relates these descriptors to activity. nih.gov A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Table 2: Common Descriptors Used in QSAR Models for Sulfonamide Derivatives

Descriptor TypeExample DescriptorProperty Represented
ElectronicLogPLipophilicity / Hydrophobicity
StericMolecular Refractivity (MR)Molecular volume and polarizability
TopologicalWiener IndexMolecular branching and compactness
Quantum ChemicalHOMO/LUMO EnergiesElectron-donating/accepting ability

Analysis of Molecular Electrostatic Potential and Hydrogen Bonding Networks in Binding Pockets

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. rsc.org It is a valuable tool for understanding and predicting non-covalent interactions, particularly hydrogen bonds and electrostatic complementarity between a ligand and its receptor. researchgate.net

For the this compound scaffold, the MEP would show negative potential (electron-rich regions) around the oxygen atoms of the sulfonamide and morpholine groups, and the nitrogen atom of the piperidine. These regions are prime locations for forming hydrogen bonds with donor groups (e.g., -NH or -OH) in a protein's binding site. Conversely, positive potential (electron-poor regions) would be located around the hydrogen atoms attached to the piperidine nitrogen. Analyzing the MEP of both the ligand and the target's binding pocket allows for the rational design of derivatives that optimize electrostatic complementarity, thereby enhancing binding affinity. acs.org

Rational Ligand Design Strategies for this compound Derivatives

A rational approach to designing novel this compound derivatives integrates the insights gained from SAR studies and computational modeling. Key strategies include:

Structure-Based Design : Utilizing molecular docking results, modifications can be made to exploit specific features of the target's binding pocket. This could involve adding substituents to the piperidine ring to engage with a hydrophobic sub-pocket or altering the substitution pattern on the morpholine ring to avoid steric clashes and improve selectivity. semanticscholar.orgnih.gov

Scaffold Hopping and Ring Modification : While maintaining the core pharmacophore, the piperidine or morpholine rings can be replaced with other bioisosteric rings to improve properties. However, studies show such modifications can be sensitive, sometimes leading to a loss of activity, and must be guided by a clear understanding of the original ring's role. nih.gov

The "Tail Approach" : A common strategy in sulfonamide design involves attaching various chemical groups (the "tail") to the core scaffold. mdpi.com For this scaffold, diverse tails could be appended to the piperidine nitrogen. This approach allows for systematic exploration of the chemical space around the core, optimizing interactions with the solvent-exposed region of the binding site and fine-tuning physicochemical properties.

QSAR-Guided Optimization : Once an initial set of derivatives has been synthesized and tested, a predictive QSAR model can be built. This model can then be used to screen a virtual library of potential new derivatives, prioritizing those with the highest predicted potency for synthesis and testing, thereby streamlining the optimization process. ekb.eg

By combining these strategies, medicinal chemists can efficiently navigate the chemical space around the this compound scaffold to develop potent and selective ligands for a variety of biological targets.

Mechanistic Characterization and Molecular Target Interactions of N Piperidin 4 Yl Morpholine 4 Sulfonamide Analogs

Elucidation of Mechanism of Action via Molecular Biology Techniques

The mechanism of action for N-(piperidin-4-yl)morpholine-4-sulfonamide analogs is multifaceted, with activities demonstrated across various enzyme systems and signaling pathways. The core structure, combining a piperidine (B6355638) ring with a morpholine (B109124) sulfonamide, provides a versatile scaffold for interacting with a range of biological targets.

Derivatives of piperidine and morpholine sulfonamides have been investigated as inhibitors of several key enzymes implicated in a variety of diseases.

Carbonic Anhydrase (CA) Isoforms: Sulfonamides are a well-established class of carbonic anhydrase inhibitors. The primary sulfonamide moiety is crucial for binding to the zinc ion in the active site of CA enzymes. Piperidine-containing sulfonamides have been synthesized and evaluated for their inhibitory activity against various human (h) CA isoforms, including hCA I, II, IX, and XII. For instance, a series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives demonstrated potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with some compounds exhibiting Ki values in the low nanomolar range. Specifically, a 4-fluoro-substituted analog was a highly effective inhibitor of hCA IX (Ki = 1.2 nM), while a 4-hydroxy-substituted analog was most potent against hCA XII (Ki = 4.3 nM). These findings suggest that the piperidine scaffold can be modified to achieve selective inhibition of cancer-related CA isoforms.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a key therapeutic target for type 2 diabetes. Piperazine (B1678402) sulfonamide derivatives have been explored as DPP-4 inhibitors. nih.gov In one study, a series of 1,4-bis(phenylsulfonyl) piperazine derivatives were synthesized and showed inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol L−1. nih.gov Structure-activity relationship (SAR) studies indicated that electron-withdrawing groups on the phenylsulfonyl moiety enhanced the inhibitory activity. nih.gov While these are piperazine rather than piperidine analogs, the findings highlight the potential of the sulfonamide scaffold in targeting DPP-4.

N-Acylethanolamine-hydrolyzing Phospholipase D (NAPE-PLD): There is limited direct evidence for the inhibition of NAPE-PLD by this compound. However, the broader class of sulfonamides has been investigated in this context. For example, the quinazolinedione sulfonamide derivative ARN19874 has been reported as a NAPE-PLD inhibitor. This suggests that the sulfonamide functional group can be a key pharmacophore for targeting this enzyme.

ADAMTS7: Research into arylsulfonamides as inhibitors of ADAMTS7, a metalloprotease implicated in cardiovascular disease, has been conducted. While specific data on this compound is not available, the general class of sulfonamides has shown promise in targeting this enzyme.

EZH2 and COX-2: Currently, there is no direct scientific literature available that specifically investigates the inhibitory activity of this compound or its close analogs against Enhancer of Zeste Homolog 2 (EZH2) or Cyclooxygenase-2 (COX-2).

The inhibitory activities of related sulfonamide and piperidine derivatives are summarized in the table below.

Enzyme TargetAnalog ClassKey Findings
Carbonic Anhydrase IX2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamidePotent inhibition with Ki of 1.2 nM for 4-fluoro analog.
Carbonic Anhydrase XII2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamidePotent inhibition with Ki of 4.3 nM for 4-hydroxy analog.
DPP-41,4-bis(Phenylsulfonyl) piperazineModerate inhibition (11.2-22.6% at 100 µM).

The structural motifs present in this compound suggest potential interactions with various receptor types.

CCR8: While direct binding data for this compound at the CCR8 receptor is not available, studies on other sulfonamide-containing molecules provide some context. For instance, a series of naphthalene-sulfonamide derivatives have been identified as potent CCR8 antagonists. This indicates that the sulfonamide moiety can be part of a pharmacophore that interacts with chemokine receptors. The morpholine and piperidine rings can also contribute to receptor binding by forming hydrogen bonds and hydrophobic interactions. acs.orgnih.gov

The biological effects of this compound analogs can be attributed to their modulation of specific intracellular signaling pathways.

Folate Biosynthesis: Sulfonamides are classic inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. nih.gov By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, leading to a depletion of folic acid and subsequent disruption of DNA synthesis and cell growth in susceptible bacteria. nih.gov A study on novel sulfonamide derivatives containing a piperidine moiety demonstrated their potential as bactericides, with the proposed mechanism of action being the inhibition of folate biosynthesis. nih.gov

RET Kinase Pathway: There is currently no direct evidence in the scientific literature to suggest that this compound or its close analogs modulate the RET kinase pathway.

Peptidoglycan Formation: The process of peptidoglycan synthesis is a well-established target for antibacterial agents. However, there is no specific information available to indicate that this compound or its analogs directly inhibit peptidoglycan formation.

Identification and Validation of Specific Molecular Targets

Identifying the precise molecular targets of this compound and its analogs is crucial for understanding their therapeutic potential and for the development of more selective compounds.

In the absence of a predefined target, various target deconvolution strategies can be employed to identify the molecular partners of this compound analogs. These methods can be broadly categorized as affinity-based and affinity-free approaches.

Affinity Chromatography: This is a classic approach where an analog of the compound of interest is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

Chemical Proteomics: This involves the use of chemical probes, often incorporating a photo-reactive group and a tag, to covalently label binding partners in a complex biological sample. The labeled proteins can then be enriched and identified.

Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen libraries of known protein structures to predict potential binding partners based on structural and chemical complementarity.

Phenotypic Screening and Genetic Approaches: Observing the phenotypic effects of the compound on cells can provide clues about the pathways it modulates. Subsequent genetic screens (e.g., using CRISPR-Cas9 or siRNA libraries) can then help to identify the specific genes, and therefore proteins, that are essential for the compound's activity.

To date, no co-crystal structures of this compound or its close analogs with any of the aforementioned potential targets have been deposited in the Protein Data Bank. Structural information is, however, available for related compounds, which can provide insights into potential binding modes. For instance, the crystal structure of a sulfamethazine–piperidine salt has been determined, confirming the potential for salt bridge and hydrogen bonding interactions between these two moieties. Such studies are invaluable for understanding the specific molecular interactions that drive ligand binding and for guiding the rational design of more potent and selective analogs.

Cellular and Subcellular Mechanistic Insights

Interaction with Nucleic Acids and DNA Binding Mechanisms

Direct experimental evidence detailing the interaction of this compound with nucleic acids or its specific DNA binding mechanisms is not available in the current scientific literature. However, the chemical structure contains moieties that, in other molecular contexts, have been associated with DNA interaction.

It is important to emphasize that these are general principles, and without specific experimental data, it is not possible to determine if this compound interacts with DNA, or to define the nature of such an interaction (e.g., groove binding, intercalation).

Effects on Bacterial Cell Wall Synthesis and Metabolic Pathways

There is no specific information available regarding the effects of this compound on bacterial cell wall synthesis.

However, the presence of the sulfonamide group suggests a potential mechanism of action related to the inhibition of metabolic pathways, specifically folate synthesis. Sulfonamides are a well-known class of antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.govnih.gov This enzyme is crucial for the synthesis of folic acid, an essential precursor for the biosynthesis of nucleotides and certain amino acids. nih.gov By inhibiting folate synthesis, sulfonamides disrupt DNA replication and cell growth, leading to a bacteriostatic effect. nih.gov

Whether this compound exhibits this specific mode of action would require experimental validation. The antibacterial activity and the precise metabolic pathways affected by this compound have not been reported.

Preclinical Research Applications and Model Systems for N Piperidin 4 Yl Morpholine 4 Sulfonamide Research

In Vitro Pharmacological Characterization in Relevant Biological Systems

In vitro studies form the initial phase of pharmacological characterization, offering a controlled environment to assess a compound's direct effects on biological targets and pathways.

Cell-based assays are critical for confirming that a compound interacts with its intended target within a cellular context and for observing the downstream consequences of this engagement. While specific data for N-(Piperidin-4-YL)morpholine-4-sulfonamide is not extensively published, the activity of structurally related compounds provides a framework for its potential evaluation.

Techniques such as the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ assays are commonly employed to measure intracellular target engagement in real-time. researchgate.netbiorxiv.org For instance, studies on analogues containing piperidine (B6355638), morpholine (B109124), and piperazine (B1678402) have utilized cell-based assays to confirm target interaction. In one study, HEK293 cells were treated with such analogues to assess the inhibition of the deubiquitinating enzyme UCHL1. Target engagement was confirmed using western blot analysis to visualize the occupancy of UCHL1 by the compounds. researchgate.net

Furthermore, N-(piperidin-4-yl)benzamide derivatives have been shown to modulate specific cellular pathways. In HepG2 human liver cancer cells, these compounds induced the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its downstream target gene, p21. nih.gov This pathway modulation ultimately led to the upregulation of cleaved caspase-3, a key effector of apoptosis, thereby promoting cancer cell death. nih.gov Similarly, other research on bicyclic systems incorporating piperidine and morpholine fragments demonstrated cytotoxic activity against various cancer cell lines, including A549 (human lung adenocarcinoma). nih.gov Flow cytometry analysis suggested that the mechanism involved halting the cell cycle in the S phase and inducing mitochondrial apoptosis. nih.gov

These examples highlight the types of cell-based assays used to investigate compounds with similar structural motifs, focusing on target binding, pathway activation or inhibition, and ultimate cellular fate.

Table 1: Examples of Cell-Based Assays for Compounds Structurally Related to this compound

Compound Class Cell Line(s) Assay Type Key Findings
Piperidine/Morpholine Analogues HEK293 Western Blot, Competition Assay Demonstrated target engagement and inhibition of UCHL1 enzyme. researchgate.net
N-(piperidin-4-yl)benzamide Derivatives HepG2 Western Blot, Apoptosis Assay Induced HIF-1α and p21 expression; upregulated cleaved caspase-3, promoting apoptosis. nih.gov
2-(Benzimidazol-2-yl)quinoxalines with Piperidine/Morpholine A549, WI38, etc. Cytotoxicity Assay, Flow Cytometry Exhibited selective cytotoxicity against cancer cells; induced S-phase cell cycle arrest and mitochondrial apoptosis. nih.gov

Biochemical assays utilize purified or isolated biological components, such as enzymes and receptors, to quantify a compound's activity in a cell-free system. This approach allows for the precise determination of inhibitory or binding constants.

For compounds containing sulfonamide and piperidine groups, a common application is the investigation of enzyme inhibition. A study involving a series of sulfonamides with a piperidine nucleus assayed their inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, enzymes relevant to neurodegenerative and inflammatory diseases. researchgate.net Other research has shown that piperazine and piperidine sulphonamide derivatives can inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme, a target in diabetes treatment. mdpi.comnih.gov

In the context of antibacterial research, biochemical assays confirmed that novel sulfonamide derivatives containing a piperidine moiety interact with dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. mdpi.comnih.gov Molecular docking studies often complement these assays to predict the binding mode and affinity. mdpi.com

Receptor binding activity is another critical parameter assessed biochemically. For example, a radiolabeled benzamide (B126) derivative with a piperidine component, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, was used in competition binding studies with known sigma ligands in MCF-7 breast cancer cell membranes. nih.gov These assays demonstrated high-affinity binding to both sigma-1 and sigma-2 receptors. Scatchard analysis of the binding data yielded key quantitative parameters, such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov

Table 2: Biochemical Assays for Structurally Related Compounds

Compound Class Target Assay Type Key Quantitative Finding(s)
Sulfonamides with Piperidine Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase Enzyme Inhibition Assay Demonstrated inhibitory potential against target enzymes. researchgate.net
Piperazine/Piperidine Sulfonamides Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition Assay Showed in vitro inhibitory activity against DPP-4. mdpi.comnih.gov
Sulfonamides with Piperidine Dihydropteroate Synthase (DHPS) Enzyme Interaction Assay Confirmed interaction with the bacterial enzyme. mdpi.com
N-(piperidin-4-yl)benzamide Derivative Sigma-1 and Sigma-2 Receptors Competition Binding Assay, Scatchard Analysis High affinity binding with Ki = 4.6 nM (vs. haloperidol); Kd = 26 nM, Bmax = 4000 fmol/mg protein. nih.gov

The combination of sulfonamide, morpholine, and piperidine rings is frequently explored for antimicrobial properties. The primary method for evaluating in vitro antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution methods. nih.gov

One study on 4-(Phenylsulfonyl) morpholine, a related sulfonamide, assessed its activity against a panel of bacteria (Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) and fungi (Candida albicans, C. tropicalis, C. krusei). While this specific compound showed limited direct antimicrobial activity (MIC ≥1024 μg/mL), it demonstrated the ability to modulate and enhance the efficacy of aminoglycoside antibiotics against resistant strains. nih.gov

In contrast, other novel sulfonamide derivatives incorporating a piperidine moiety have displayed potent, direct antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). mdpi.comnih.gov The half-maximal effective concentration (EC50) values for some of these compounds were significantly lower than those of commercial bactericides. mdpi.com Similarly, various piperidine-4-one derivatives have shown significant in vitro antibacterial activity when compared against the standard antibiotic ampicillin. biomedpharmajournal.org

The antifungal potential of related structures has also been investigated. Morpholine and piperidine-based surfactants were tested against drug-susceptible and resistant strains of Candida albicans and Cryptococcus neoformans, leading to the determination of both MIC and minimum fungicidal concentration (MFC) values. researchgate.net

Table 3: In Vitro Antimicrobial Activity of Structurally Related Compounds

Compound Class Microbial Strains Tested Key Findings
4-(Phenylsulfonyl) morpholine S. aureus, E. coli, K. pneumoniae, P. aeruginosa, C. albicans, C. tropicalis, C. krusei Lacked direct activity (MIC ≥1024 μg/mL) but modulated antibiotic efficacy. nih.gov
Sulfonamides with Piperidine Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) Potent activity; one compound had an EC50 of 2.02 µg/mL against Xoo. mdpi.com
Piperidine-4-one Derivatives Various bacterial strains Exhibited significant antimicrobial activity compared to ampicillin. biomedpharmajournal.org
Morpholine/Piperidine Surfactants Candida albicans, Cryptococcus neoformans Showed antifungal properties with determined MIC and MFC values. researchgate.net

Future Directions and Identified Research Gaps for N Piperidin 4 Yl Morpholine 4 Sulfonamide

Design and Synthesis of Next-Generation Analogs with Enhanced Target Selectivity and Potency

The development of next-generation analogs of N-(Piperidin-4-YL)morpholine-4-sulfonamide is a critical step towards optimizing its therapeutic profile. A primary objective is to enhance target selectivity and potency, thereby maximizing efficacy while minimizing off-target effects.

Future synthetic efforts will likely focus on systematic modifications of the core structure. For instance, substitution on the piperidine (B6355638) ring could modulate binding affinity and pharmacokinetic properties. Similarly, alterations to the morpholine (B109124) ring, such as the introduction of various substituents, could influence interactions with biological targets. The sulfonamide linker itself offers opportunities for modification, including the incorporation of different aryl or alkyl groups to fine-tune electronic and steric properties.

A key research gap is the comprehensive structure-activity relationship (SAR) study for this specific scaffold. Systematic synthesis and biological evaluation of a library of analogs are necessary to elucidate the contributions of each structural component to target engagement. For example, replacing the morpholine moiety with other heterocyclic systems could lead to novel compounds with distinct biological activities. nih.govacs.org

Table 1: Proposed Modifications for Next-Generation Analogs

Structural ComponentProposed ModificationPotential Impact
Piperidine RingIntroduction of alkyl, aryl, or halogen substituentsEnhanced binding affinity, improved metabolic stability
Morpholine RingSubstitution with functional groups (e.g., hydroxyl, amino)Altered solubility, potential for new hydrogen bonding interactions
Sulfonamide LinkerReplacement of the morpholine with other cyclic aminesModified target selectivity and potency

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

The inherent complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic agents that can modulate multiple biological targets simultaneously. nih.gov The sulfonamide scaffold is a well-established pharmacophore in multi-target drug design, suggesting that this compound could serve as a valuable starting point for developing polypharmacological agents. nih.gov

Future investigations should explore the potential of this compound and its analogs to interact with multiple, disease-relevant targets. This could involve screening against a panel of kinases, G-protein coupled receptors (GPCRs), or enzymes implicated in specific pathological pathways. For instance, derivatives could be designed to dually inhibit key enzymes in a signaling cascade or to target both a primary receptor and a resistance-conferring protein. jneonatalsurg.com

A significant research gap is the identification of the full spectrum of biological targets for this compound. Unbiased screening approaches, such as chemical proteomics, could reveal novel and unexpected binding partners, thereby opening new avenues for therapeutic applications in complex diseases.

Development of Advanced Synthetic Methodologies for Scaffold Diversification

To fully explore the chemical space around this compound, the development of advanced and efficient synthetic methodologies is crucial. Traditional synthetic routes may be limited in their ability to generate a diverse range of analogs in a high-throughput manner.

Future research should focus on the implementation of modern synthetic techniques, such as flow chemistry and automated synthesis, to accelerate the production of analog libraries. chemrxiv.org These technologies can enable rapid and controlled reactions, facilitating the exploration of a wider range of chemical transformations and building blocks. Furthermore, the development of novel catalytic methods for the functionalization of the piperidine and morpholine rings would provide access to previously inaccessible chemical space.

A key research gap lies in the development of robust and scalable synthetic routes that are amenable to combinatorial chemistry approaches. This would allow for the systematic generation of large libraries of compounds for biological screening, thereby increasing the probability of identifying lead candidates with desired therapeutic properties.

Integration of Artificial Intelligence and Machine Learning in Rational Molecular Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. nih.govmdpi.com These computational tools can be leveraged to accelerate the design and optimization of this compound analogs.

A significant research gap is the generation of high-quality, curated datasets for this compound and its analogs to train and validate AI/ML models. Collaborative efforts between computational and medicinal chemists will be essential to build these datasets and to iteratively refine predictive models through experimental validation.

Table 2: Application of AI/ML in the Development of this compound Analogs

AI/ML ApplicationDescriptionPotential Outcome
Predictive ModelingUsing algorithms to predict biological activity and physicochemical properties.Prioritization of synthetic targets with a higher probability of success.
Generative DesignEmploying deep learning models to generate novel chemical structures.Discovery of novel scaffolds with improved therapeutic profiles.
High-Throughput Screening Data AnalysisApplying machine learning to analyze large screening datasets.Identification of complex structure-activity relationships.

Q & A

Q. What are the key synthetic strategies for preparing N-(Piperidin-4-YL)morpholine-4-sulfonamide?

Methodological Answer: The synthesis typically involves a sulfonamide coupling reaction between morpholine-4-sulfonyl chloride and 4-aminopiperidine. A general protocol includes:

Reaction Setup : Dissolve 4-aminopiperidine in anhydrous dichloromethane (DCM) under nitrogen.

Sulfonylation : Add morpholine-4-sulfonyl chloride dropwise at 0°C, followed by triethylamine (TEA) as a base. Stir for 12–24 hours at room temperature.

Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Purification : Recrystallize from ethanol or use column chromatography (silica gel, eluent: ethyl acetate/hexane).
Reference: Similar sulfonamide syntheses are described for pyrimidinyl sulfonamides using sulfonyl chlorides and amines .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer: Key characterization techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for morpholine (δ 3.6–3.8 ppm, 4H) and piperidine (δ 2.8–3.2 ppm, 4H; δ 1.4–1.8 ppm, 4H).
    • ¹³C NMR : Signals for sulfonamide sulfur (δ ~45 ppm) and carbonyl groups (if present).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₉H₁₉N₃O₃S: calculated 273.12 g/mol).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX programs is recommended .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is commonly employed:

Geometry Optimization : Minimize energy using Gaussian 09 or similar software.

Electronic Analysis : Calculate HOMO-LUMO gaps, electrostatic potential (ESP) maps, and Mulliken charges to assess reactivity.

Solvent Effects : Incorporate polarizable continuum models (PCM) for aqueous or organic solvent simulations.
Example: A study on sulfonamide derivatives reported HOMO-LUMO gaps of 4.5–5.2 eV, correlating with antimicrobial activity .

Q. How can molecular docking elucidate the binding interactions of this compound with biological targets?

Methodological Answer:

Target Selection : Identify relevant proteins (e.g., carbonic anhydrase, kinase enzymes) via literature or databases like PDB.

Docking Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking.

Binding Analysis :

  • Hydrogen Bonds : Between sulfonamide S=O and active-site residues (e.g., His94 in carbonic anhydrase).
  • Van der Waals Interactions : Piperidine and morpholine rings with hydrophobic pockets.

Validation : Compare docking scores (ΔG) with known inhibitors.
Reference: A pyrimidinyl sulfonamide showed a docking score of −9.2 kcal/mol against E. coli dihydropteroate synthase .

Q. How do structural modifications influence the biological activity of this compound?

Methodological Answer: Structure-Activity Relationship (SAR) studies involve:

Core Modifications :

  • Replace morpholine with piperazine (enhanced solubility).
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the sulfonamide to improve target affinity.

Biological Testing :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) against S. aureus or C. albicans.
  • Anticancer Screening : IC₅₀ values via MTT assays (e.g., HepG2 cells).
    Example: A benzodioxine-sulfonamide analog exhibited an IC₅₀ of 8.42 µM against HepG2 cells, outperforming sorafenib .

Q. How are contradictions in experimental data resolved during pharmacological studies?

Methodological Answer:

Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

Crystallographic Validation : Resolve ambiguous binding modes via co-crystallization (e.g., X-ray structures with SHELXL ).

Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity in IC₅₀ measurements).
Case Study: Discrepancies in kinase inhibition data were resolved by confirming compound stability via HPLC and adjusting assay buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.